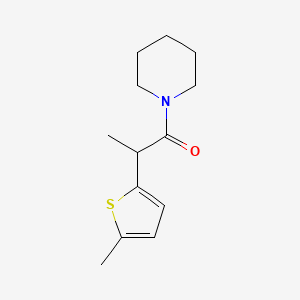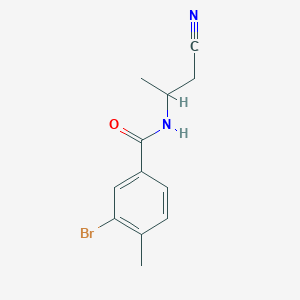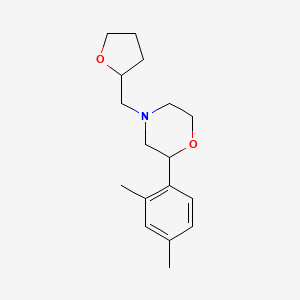
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The compound is a heterocyclic organic compound that contains both pyrimidine and isoindole rings. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. It has also been shown to induce the expression of certain genes that are involved in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole. One of the future directions is to study the compound's potential as a drug candidate for the treatment of various diseases. Another future direction is to study the compound's mechanism of action in more detail to understand its potential as a therapeutic agent. Additionally, future studies could focus on optimizing the synthesis of the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been achieved using different methods. One of the most widely used methods involves the reaction of 5-chloropyrimidine-2-carbaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole has been studied for its potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit activity against various cancer cell lines and has been studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-5-14-12(15-6-11)16-7-9-3-1-2-4-10(9)8-16/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUUMDWUOMEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrimidin-2-yl)-1,3,3a,4,7,7a-hexahydroisoindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)


![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)